molecular formula C19H28N4O2 B4701914 N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide

Cat. No.: B4701914
M. Wt: 344.5 g/mol
InChI Key: FQQFATQDPCOVMH-UHFFFAOYSA-N
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Description

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a morpholine ring, which is a common structural motif in pharmaceuticals due to its stability and ability to enhance the solubility of drugs.

Preparation Methods

The synthesis of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a benzodiazole derivative with morpholine in the presence of a suitable base.

    Attachment of the Pentanamide Chain: The final step involves the coupling of the morpholine-substituted benzodiazole with a pentanoyl chloride derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft and enhanced signaling.

Comparison with Similar Compounds

N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide can be compared with other similar compounds, such as:

    N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}butanamide: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.

    N-{1-Ethyl-2-[(piperidin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}pentanamide: The piperidine ring in this compound may confer different pharmacokinetic properties compared to the morpholine ring.

    N-{1-Ethyl-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazol-5-YL}hexanamide: This compound has a longer alkyl chain, which may influence its lipophilicity and membrane permeability.

The uniqueness of this compound lies in its specific combination of structural features, which may result in distinct biological activities and applications.

Properties

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c1-3-5-6-19(24)20-15-7-8-17-16(13-15)21-18(23(17)4-2)14-22-9-11-25-12-10-22/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQFATQDPCOVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCOCC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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